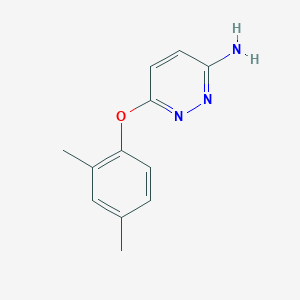

6-(2,4-Dimethylphenoxy)pyridazin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13N3O |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

6-(2,4-dimethylphenoxy)pyridazin-3-amine |

InChI |

InChI=1S/C12H13N3O/c1-8-3-4-10(9(2)7-8)16-12-6-5-11(13)14-15-12/h3-7H,1-2H3,(H2,13,14) |

InChI Key |

SYZAQRRWBJHNHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=NN=C(C=C2)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of the Pyridazinamine Core

Strategies for the Construction of the Pyridazine (B1198779) Ring System

The formation of the foundational pyridazine ring can be achieved through several robust synthetic strategies. These methods typically involve the cyclization or annulation of acyclic precursors to build the six-membered diazine ring.

A classical and fundamental approach to constructing the pyridazine ring involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) or its derivatives. nih.govresearchgate.net This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can subsequently be oxidized to the aromatic pyridazine ring. The choice of the 1,4-dicarbonyl precursor directly dictates the substitution pattern on the resulting pyridazine. For instance, the reaction of a γ-keto acid with hydrazine is a common route to produce pyridazinones, which are versatile intermediates. mdpi.com

The general mechanism involves the initial formation of a hydrazone at one carbonyl group, followed by an intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl, and subsequent dehydration.

Table 1: Examples of Pyridazine Synthesis from 1,4-Dicarbonyl Precursors

| 1,4-Dicarbonyl Precursor | Reagent | Resulting Heterocycle |

| Succinaldehyde | Hydrazine Hydrate | Pyridazine |

| Levulinic Acid | Hydrazine Hydrate | 6-Methyl-3(2H)-pyridazinone |

| 2,5-Hexanedione | Hydrazine Hydrate | 3,6-Dimethylpyridazine |

Annulation reactions, particularly [4+2] cycloadditions, provide a powerful method for constructing the pyridazine framework from different starting materials. These reactions involve the combination of a four-atom component (diene or equivalent) and a two-atom component (dienophile or equivalent).

One such approach is the [4+2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones, promoted by a TBAI/K₂S₂O₈ system, which yields a variety of trisubstituted pyridazines. organic-chemistry.org Another strategy involves the transition-metal-free (4+2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes (generated in situ from α-halohydrazones). nih.gov This method first produces 1,4,5,6-tetrahydropyridazines, which can then be converted to the corresponding aromatic pyridazines. nih.gov These annulation techniques offer good functional group tolerance and control over the substitution pattern of the final product. organic-chemistry.orgnih.gov

Table 2: Overview of [4+2] Annulation Strategies for Pyridazine Synthesis

| 4-Atom Component | 2-Atom Component | Key Conditions | Product Type |

| 1,2-Diaza-1,3-diene | Alkoxyallene | K₂HPO₄, Toluene, 40 °C | 1,4,5,6-Tetrahydropyridazine |

| Ketene N,S-acetal | N-Tosylhydrazone | TBAI/K₂S₂O₈ | Trisubstituted Pyridazine |

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is one of the most versatile and widely used methods for synthesizing pyridazines. nih.gov This reaction involves the cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile (e.g., an enol ether, enamine, or a strained alkene). nih.govacs.org The initial cycloadduct rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form the stable aromatic pyridazine ring. researchgate.net

This methodology is highly efficient and offers broad substrate compatibility, allowing for the synthesis of complex pyridazines under mild, often metal-free, conditions. organic-chemistry.org For example, the reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective route to 6-aryl-pyridazin-3-amines. organic-chemistry.org The versatility of the IEDDA reaction has made it a key tool in the synthesis of pyridazines for applications in medicinal chemistry and materials science. acs.orgnih.gov

Table 3: Representative Inverse Electron Demand Diels-Alder Reactions

| Electron-Deficient Diene | Dienophile | Conditions | Key Feature |

| 1,2,4,5-Tetrazine | Strained Alkenes (e.g., norbornene) | Room Temperature | High yields, DNA-compatible synthesis acs.orgnih.gov |

| 1,2,3-Triazine | 1-Propynylamines | Neutral, Metal-free | Regioselective synthesis of 6-aryl-pyridazin-3-amines organic-chemistry.org |

| 3-Monosubstituted s-Tetrazine | Silyl Enol Ethers | Lewis Acid-mediated | Access to functionalized pyridazines organic-chemistry.org |

Functionalization and Derivatization of Pyridazinamines

Once the pyridazine core is constructed, its properties can be finely tuned through various functionalization and derivatization reactions. For a molecule like 6-(2,4-Dimethylphenoxy)pyridazin-3-amine, key transformations would involve introducing the amino and the substituted phenoxy groups onto the pyridazine scaffold.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridazine functionalization. nih.govresearchgate.net Halogenated pyridazines, such as 3,6-dichloropyridazine, are common and highly reactive starting materials. The chlorine atoms are excellent leaving groups and can be displaced by a wide range of nucleophiles.

The synthesis of this compound can be envisioned from 3,6-dichloropyridazine. A sequential substitution strategy would be employed. First, reaction with ammonia (B1221849) or a protected amine source would install the 3-amino group. The second chlorine atom could then be substituted by 2,4-dimethylphenoxide (generated from 2,4-dimethylphenol (B51704) and a base) to form the desired ether linkage. The regioselectivity of these substitutions can often be controlled by reaction conditions and the nature of the nucleophile. researchgate.net

Table 4: Nucleophilic Substitution on a Dihalopyridazine Intermediate

| Starting Material | Nucleophile 1 | Intermediate | Nucleophile 2 | Final Product Type |

| 3,6-Dichloropyridazine | Ammonia (NH₃) | 6-Chloro-pyridazin-3-amine | Sodium 2,4-dimethylphenoxide | This compound |

| 3,6-Dichloropyridazine | Hydrazine | 6-Chloro-3-hydrazinylpyridazine | Various Nucleophiles | Functionalized Hydrazinylpyridazines |

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds. thieme-connect.com The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is particularly powerful for creating carbon-carbon bonds on the pyridazine nucleus. nih.govthieme-connect.com

This reaction is exceptionally useful for attaching aryl or heteroaryl groups to a pyridazine core. For example, a chloropyridazine can be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield an aryl-pyridazine. thieme-connect.com Pyridazines bearing free amino groups have been shown to undergo Suzuki coupling efficiently with a variety of aryl and heteroarylboronic acids. thieme-connect.comacs.org This reaction tolerates a wide range of functional groups and proceeds under mild conditions, making it a highly valuable tool for derivatizing pyridazinamines. nih.gov

Table 5: Suzuki-Miyaura Coupling for Aryl-Pyridazine Synthesis

| Halogenated Pyridazine | Boronic Acid/Ester | Catalyst | Base | Product |

| 3-Chloro-6-methoxypyridazine | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Methoxy-6-phenylpyridazine thieme-connect.com |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (4-Formylphenyl)boronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-(6-(Thiophen-2-yl)pyridazin-3-yl)benzaldehyde nih.gov |

| 2-Amino-5-bromopyrazine | 2-Methoxy-5-pyridylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 5-(2-Aminopyrazin-5-yl)-2-methoxypyridine acs.org |

Introduction of Phenoxy Moieties via Etherification Reactions

The incorporation of a phenoxy group onto the pyridazine ring is a critical step in the synthesis of this compound. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. In this approach, a pyridazine core bearing a suitable leaving group at the 6-position, commonly a halogen such as chlorine, is reacted with a phenoxide.

A representative procedure involves the reaction of a 3-amino-6-chloropyridazine (B20888) precursor with a selected phenolate (B1203915). For instance, the synthesis of 3-amino-6-phenoxypyridazine has been successfully carried out by heating 3-amino-6-chloropyridazine with sodium phenolate in phenol (B47542). google.com This method leverages the high reactivity of the C6 position in the electron-deficient pyridazine ring towards nucleophilic attack. The general mechanism involves the addition of the phenoxide nucleophile to the carbon atom bearing the leaving group, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the pyridazine ring, yielding the desired 6-phenoxy-substituted product. The choice of solvent and temperature is crucial; high-boiling polar aprotic solvents or using the corresponding phenol as the solvent can facilitate the reaction. google.com

Amine Functionalization and Alkylation Strategies

The primary amine group at the 3-position of the pyridazinamine core offers a versatile handle for further molecular elaboration through various functionalization and alkylation strategies. These modifications are essential for exploring the structure-activity relationships of pyridazinamine analogs.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and efficient method for the amination and alkylation of the pyridazine nucleus. sci-hub.se Traditional nucleophilic substitution methods on chloropyridazines often require harsh conditions and result in poor yields. sci-hub.se In contrast, palladium-assisted procedures provide a more general and reproducible route. For example, 3-iodo-6-arylpyridazines can be effectively coupled with a variety of primary and secondary amines in good to excellent yields (60-80%) using a palladium catalyst. sci-hub.se This methodology allows for the late-stage introduction of diverse amine functionalities. sci-hub.se

Similarly, palladium-catalyzed Suzuki alkylation can be employed to introduce alkyl groups onto the pyridazine ring. sci-hub.se Beyond modifying the ring itself, the exocyclic amine at the C3 position can be functionalized. Classical methods include acylation, as demonstrated by the reaction of 3-amino-6-substituted pyridazines with p-acetylsulfanilyl chloride to form the corresponding 3-(N-acetylsulfanilamido) derivatives. google.com

More advanced strategies for selective alkylation aim to overcome the common issue of overalkylation, where the primary amine is converted into tertiary or quaternary ammonium (B1175870) salts. nih.gov Self-limiting alkylation chemistry using N-aminopyridinium salts as ammonia surrogates represents a modern approach to achieving selective monoalkylation, yielding secondary amines without the formation of overalkylation byproducts. nih.govchemrxiv.org This is achieved by converting the amine into a highly nucleophilic pyridinium (B92312) ylide intermediate that, after alkylation, becomes a less reactive nucleophile, thus preventing further reaction. nih.gov

Optimization of Synthetic Pathways for this compound and its Analogs

Optimizing synthetic routes is paramount for the efficient and scalable production of target compounds. This involves refining reaction conditions, embracing green chemistry principles, and employing advanced synthetic technologies.

Reaction Condition Refinement for Enhanced Yield and Selectivity

The efficiency of pyridazine synthesis is highly dependent on reaction conditions. For palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. sci-hub.se Studies have shown that specific combinations of palladium sources (e.g., Pd2(dba)3) and phosphine (B1218219) ligands (e.g., Xantphos) can significantly improve the outcome of amination reactions on the pyridazine core. sci-hub.se The reaction is also sensitive to the nature of the amine and any functional groups present; for example, free hydroxyl groups can interfere with the transmetallation step, inhibiting the coupling reaction. sci-hub.se

In other transformations, the addition of simple reagents can dramatically improve yields. For instance, in the synthesis of pyrimido[1,2-b]pyridazines from 3-aminopyridazines, the inclusion of one equivalent of sodium acetate (B1210297) was found to be essential for obtaining satisfactory yields, increasing the yield of one analog from 10% to 93%. semanticscholar.org This highlights the importance of carefully screening additives and controlling the pH to optimize reaction pathways.

The table below summarizes the results of a palladium-catalyzed amination of a 3-iodo-6-arylpyridazine with a specific amine, demonstrating the impact of reaction conditions on yield.

| Entry | Amine | Conditions | Yield (%) | Reference |

| 1 | 3-[2-(1-benzylpiperidin-4-yl)ethylamino] | Nucleophilic Substitution | 32 | sci-hub.se |

| 2 | 3-[2-(1-benzylpiperidin-4-yl)ethylamino] | Pd-catalyzed Coupling (Method A) | 60-80 | sci-hub.se |

Table showing a comparison of yields between conventional nucleophilic substitution and an optimized palladium-catalyzed coupling method for the synthesis of a 3-amino-6-arylpyridazine derivative.

Green Chemistry Principles in Pyridazine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyridazines to minimize environmental impact. A key aspect is the use of alternative energy sources to drive reactions more efficiently. Microwave irradiation, for example, has been employed as a green technique for synthesizing pyridazine derivatives, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.netresearchgate.net

Another tenet of green chemistry is the use of renewable feedstocks. Research has demonstrated the synthesis of pyridazinone-based compounds from biomass-derived starting materials. nih.gov For example, 6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one can be synthesized from guaiacol (B22219) and succinic anhydride, both of which are derivable from biomass. nih.gov This approach reduces the reliance on petrochemicals and promotes sustainability in chemical manufacturing. nih.gov

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Solid-Phase Synthesis)

Modern synthetic chemistry has been revolutionized by advanced techniques that enable rapid and efficient synthesis, particularly for the creation of compound libraries for drug discovery.

Microwave-Assisted Synthesis: This technique has been widely applied to the synthesis of pyridazine and pyridazinone derivatives. asianpubs.orggeorgiasouthern.edu Microwave heating can dramatically accelerate reaction rates, allowing for syntheses to be completed in minutes rather than hours. asianpubs.orgmdpi.com This rapid, high-energy input often leads to cleaner reactions and improved yields. georgiasouthern.edu For example, two series of pyridazinone derivatives were synthesized using microwave-assisted methods, which proved to be a highly efficient approach. asianpubs.orgasianpubs.org

Solid-Phase Synthesis (SPOS): SPOS is a powerful tool for combinatorial chemistry and the high-throughput synthesis of compound libraries. While its application to pyridazines has been less common than for other heterocycles, efficient solid-phase routes have been developed. thieme-connect.de A traceless solid-phase synthesis of 4,5- and 5,6-diaryl-3(2H)-pyridazinones has been achieved, where the target molecule is cleaved from the resin without leaving behind any part of the linker. thieme-connect.de This method involves attaching a pyridazinone precursor to a resin, performing chemical modifications (such as palladium-catalyzed Suzuki coupling), and then cleaving the final product from the solid support. thieme-connect.de This enables the automated, high-speed parallel synthesis of diverse pyridazinone libraries. thieme-connect.de

Exploration of Novel Synthetic Routes to Related Pyridazinamine Scaffolds

While classical condensation reactions of 1,4-dicarbonyl compounds with hydrazine remain a fundamental method for constructing the pyridazine ring, significant research has been devoted to developing novel and more versatile synthetic routes. wikipedia.org

One of the most elegant modern approaches is the inverse electron-demand aza-Diels-Alder reaction. organic-chemistry.orgorganic-chemistry.org This strategy allows for the highly regioselective synthesis of 6-aryl-pyridazin-3-amines from the reaction of 1,2,3-triazines with 1-propynylamines. organic-chemistry.orgfigshare.com The reaction proceeds under simple, metal-free, and neutral conditions, offering broad substrate compatibility and high yields. organic-chemistry.org This method provides direct access to the pyridazin-3-amine scaffold, which is a key structural motif. organic-chemistry.orgorganic-chemistry.org

Metal-catalyzed reactions have also opened new avenues for pyridazine synthesis. A copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be easily oxidized to the corresponding aromatic pyridazines. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, are not only used for functionalizing a pre-existing pyridazine core but can also be integrated into multi-step sequences to build complex, highly substituted pyridazinamine scaffolds from simpler precursors. sci-hub.seresearchgate.netresearchgate.net These modern methods offer greater flexibility and control over the substitution patterns of the final products compared to traditional synthetic approaches.

Structure Activity Relationship Sar and Molecular Design Principles for Pyridazinamine Derivatives

Systematic Structural Modifications of the 6-(2,4-Dimethylphenoxy) Subunit

The nature and position of substituents on the phenoxy ring can significantly modulate the biological activity of 6-phenoxypyridazin-3-amine (B3024139) derivatives. The electronic and steric properties of these substituents are key determinants of their interaction with target proteins.

Research on related heterocyclic scaffolds has shown that the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) and dimethylamino (-N(CH3)2), can enhance biological activity. nih.gov For instance, in a series of benzoxazole (B165842) derivatives, compounds bearing these electron-donating substituents exhibited the highest activity. nih.gov The presence of a dimethylamino group in the para position of a phenyl ring, in particular, was found to be a significant contributor to the compound's efficacy. nih.gov Conversely, the introduction of electron-withdrawing groups can also be beneficial. In a study of 5-substituted-2′-deoxyuridylates, it was concluded that electron-withdrawing substituents at the 5-position enhance binding, while bulky substituents are detrimental. researchgate.net

In the context of 6-phenoxypyridazin-3-amine derivatives, it can be inferred that the 2,4-dimethyl substituents in the title compound likely contribute to favorable hydrophobic interactions within a target's binding pocket. The methyl groups, being lipophilic, can enhance binding affinity through van der Waals forces. nih.gov

| Substituent | General Effect on Activity | Rationale |

| Electron-donating groups (e.g., -OCH3, -N(CH3)2) | Can enhance activity | May increase electron density and improve binding interactions. |

| Electron-withdrawing groups (e.g., -F, -Cl) | Can enhance activity | May improve binding through specific electronic interactions. |

| Bulky groups | Often detrimental | Can cause steric hindrance in the binding pocket. |

| Lipophilic groups (e.g., -CH3) | Can enhance activity | Favorable hydrophobic interactions. nih.gov |

This table provides a generalized summary based on findings from related heterocyclic compounds.

The position of substituents on the phenoxy ring is a critical factor influencing biological potency, as it dictates the spatial arrangement of the molecule and its ability to fit into a specific binding site.

Studies on other aromatic ring systems have demonstrated the importance of substituent positioning. For example, in a series of pyridine (B92270) derivatives, the position of methoxy groups was directly related to their antiproliferative activity. nih.gov Similarly, the location of a nitrogen atom within a substituent ring has been shown to be crucial for the antimicrobial activity of benzoxazole derivatives. nih.gov

For 6-phenoxypyridazin-3-amine analogs, moving the methyl groups from the 2 and 4 positions to other positions on the phenoxy ring would likely alter the molecule's conformation and its interaction with the target. The 2,4-disubstitution pattern may provide an optimal geometry for fitting into a specific hydrophobic pocket. Any deviation from this pattern, such as a 3,5- or 2,6-disubstitution, would present a different three-dimensional shape, potentially leading to a decrease in activity due to a less favorable binding orientation.

| Isomer | Potential Impact on Activity | Reasoning |

| 2,4-Dimethyl (original) | Optimal | Assumed to provide the best fit for the target's binding pocket. |

| 3,5-Dimethyl | Likely reduced activity | Alters the overall shape and hydrophobic interactions. |

| 2,6-Dimethyl | Likely reduced activity | May introduce steric hindrance near the ether linkage. |

| 2,5-Dimethyl | Likely altered activity | Presents a different hydrophobic surface for interaction. |

This table presents a hypothetical analysis of positional isomerism effects based on general SAR principles.

Bioisosteric replacement of the phenoxy ether linkage is a key strategy in medicinal chemistry to improve pharmacokinetic properties, such as metabolic stability, while retaining or enhancing biological activity. The ether linkage can be susceptible to metabolic cleavage.

Common bioisosteres for an ether linkage (-O-) include sulfide (B99878) (-S-), methylene (B1212753) (-CH2-), and various heterocyclic rings. nih.govnih.gov For instance, in a series of glutaminase (B10826351) inhibitors, a sulfide moiety was successfully replaced with a methylene group, and a thiadiazole ring was effectively substituted by a pyridazine (B1198779) ring, both retaining potent inhibition. nih.gov The choice of bioisostere can influence the geometry and electronic properties of the molecule.

In a study on lysophospholipids, the metabolically labile ester linkage was replaced with heteroaromatic rings, which resulted in compounds with increased metabolic stability and excellent retention of potency and receptor subtype selectivity. nih.gov This suggests that replacing the ether oxygen in 6-(2,4-Dimethylphenoxy)pyridazin-3-amine with a sulfur atom to form a thioether or with a methylene group could be viable strategies to enhance metabolic stability. Introducing a stable heterocyclic ring as a linker could also be a promising approach.

| Bioisosteric Replacement | Potential Advantage | Potential Disadvantage |

| Thioether (-S-) | Increased metabolic stability | Altered bond angles and electronic properties. |

| Methylene (-CH2-) | Increased metabolic stability, retained flexibility | Loss of the electronic influence of the oxygen atom. |

| Heterocyclic Ring (e.g., oxadiazole, triazole) | Increased metabolic stability, potential for new interactions | Significant change in geometry and polarity. |

This table outlines potential outcomes of bioisosteric replacement of the ether linkage.

Impact of Substitutions on the Pyridazine Ring and Amine Moiety

Substitutions on the pyridazine ring itself can fine-tune the electronic properties and steric profile of the molecule. The pyridazine ring is electron-deficient, particularly at the 3- and 6-positions, which can influence the properties of attached substituents. nih.gov

Introducing small alkyl or halo substituents onto the pyridazine ring can lead to changes in activity. For example, in a series of pyrido[3,2-d]pyridazine derivatives, the introduction of a chloro group at a specific position led to a compound with significant anticonvulsant activity. nih.gov The position of these substituents is critical. In a study of 2-amino-4-substituted pyridine-based inhibitors, a 4-methyl group was found to be the optimal substituent due to favorable hydrophobic interactions within a pocket of limited size. nih.gov

For this compound, adding substituents to the 4- or 5-position of the pyridazine ring would likely alter the molecule's interaction with its biological target. A small, lipophilic group might enhance binding through additional hydrophobic interactions, while a polar group could introduce new hydrogen bonding opportunities or unfavorable steric clashes.

| Pyridazine Ring Position | Type of Substituent | Potential Effect on Activity |

| 4-position | Small alkyl (e.g., -CH3) | May enhance activity through hydrophobic interactions. nih.gov |

| 4-position | Halogen (e.g., -Cl) | May enhance activity through specific electronic interactions. nih.gov |

| 5-position | Small alkyl (e.g., -CH3) | May enhance or decrease activity depending on the binding pocket. |

| 5-position | Halogen (e.g., -Cl) | May introduce new interactions or steric hindrance. |

This table illustrates potential effects of substitutions on the pyridazine ring.

Derivatization of the 3-amine group is a common strategy to explore the SAR of pyridazinamine compounds. The primary amine can act as a hydrogen bond donor, and its modification can significantly impact binding affinity and selectivity.

N-alkylation or N-acylation of the amine can lead to a variety of outcomes. In some cases, converting a primary amine to a secondary or tertiary amine can enhance activity by introducing new lipophilic interactions or by optimizing the fit within a binding pocket. For instance, in a series of 4-indolyl-2-arylaminopyrimidine derivatives, the nature of the amino substitution had a significant effect on anti-inflammatory activity, with cyclic aliphatic amines showing better activity than open-chain ones. nih.gov

However, in other cases, the primary amine may be essential for a critical hydrogen bonding interaction, and its derivatization could lead to a loss of potency. The effect of derivatization is highly dependent on the specific biological target and the nature of the binding site.

| Amine Derivatization | Potential Outcome | Rationale |

| N-Alkylation (e.g., -NHCH3) | May increase or decrease activity | Introduces steric bulk and alters hydrogen bonding capacity. |

| N-Acylation (e.g., -NHC(O)CH3) | Often decreases activity | Can introduce steric hindrance and reduce basicity. |

| Incorporation into a heterocycle | May enhance activity | Can provide a rigid conformation and new interaction points. nih.gov |

This table summarizes the potential consequences of derivatizing the 3-amine moiety.

Scaffold Hopping and Analog Design Strategies

Scaffold hopping is a widely utilized strategy in drug discovery to identify novel core structures that can maintain or improve the biological activity and physicochemical properties of a known active compound. bhsai.org For pyridazinamine derivatives, this approach involves replacing the central pyridazine ring with other isosteric or non-isosteric scaffolds while preserving the essential binding interactions of the key pharmacophore elements.

One documented strategy involves the ring expansion of a pyrazole (B372694) ring to form a pyridazine ring. acs.org This approach, applied in the design of JNK1 inhibitors, demonstrates how a five-membered heterocyclic ring can be effectively expanded to the six-membered pyridazine scaffold, altering the geometry and electronic properties of the core while aiming to maintain the spatial arrangement of key substituents. acs.org Such a modification can lead to improved metabolic stability or patentability.

Analog design strategies for this compound often focus on modifications at three primary positions: the 3-amino group, the pyridazine core itself, and the 6-phenoxy substituent.

Modification of the Pyridazine Core: Bioisosteric replacement is a common tactic. For instance, the pyridazine core might be replaced with other heterocycles like pyrimidines, pyrazines, or even fused heterocyclic systems to explore new chemical space and interaction profiles. researchgate.net

Substitution at the 6-position: The 6-(2,4-dimethylphenoxy) group is a critical component. Analogs are designed by altering the substitution pattern on the phenyl ring. Structure-activity relationship studies on related heterocyclic compounds have shown that substitutions at the 2- and 4-positions of a terminal phenyl ring often result in superior biological activity compared to substitutions at the 3-position. mdpi.com This aligns with the specific 2,4-dimethyl substitution in the parent compound. Further analogs could explore other alkyl or electron-withdrawing/donating groups at these positions.

Derivatization of the 3-amino group: The amino group is a key functional moiety. Its presence is noted to have a positive effect on the biological activity in related pyridazine-containing structures. beilstein-journals.org Analog design can involve its replacement with other functional groups like amides, ureas, or sulfonamides to probe interactions with target proteins.

The following table summarizes various scaffold hopping and analog design strategies applied to pyridazine and related scaffolds.

| Strategy | Original Scaffold/Group | New Scaffold/Group | Rationale |

| Ring Expansion | Pyrazole | Pyridazine | Modify core geometry and properties while maintaining substituent vectors. acs.org |

| Bioisosteric Replacement | Pyridazine | Pyrimidine (B1678525), Pyrazine | Explore novel intellectual property and alter ADME properties. researchgate.net |

| Substituent Modification | Phenyl group at C6 | Substituted Phenyl Rings | Optimize binding affinity and selectivity. mdpi.com |

| Functional Group Alteration | 3-Amino group | Amides, Ureas, Hydrazides | Probe hydrogen bonding interactions and modify polarity. acs.org |

Elucidation of Key Pharmacophore Elements within this compound Derivatives

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule's biological activity. For the this compound scaffold, the key pharmacophoric features can be inferred from studies on structurally similar compounds, particularly pyridazin-3-one derivatives. nih.gov

A validated pharmacophore model for related pyridazinone derivatives identified three crucial features: two hydrogen bond acceptors and one aromatic ring. nih.gov Translating this to the this compound structure, we can identify the corresponding elements:

Aromatic Ring: The 2,4-dimethylphenoxy group serves as the essential aromatic feature. This hydrophobic region is critical for establishing van der Waals and potential pi-stacking interactions within a target's binding pocket. The specific 2,4-disubstitution pattern appears to be optimal for activity in many cases. mdpi.com

Hydrogen Bond Acceptors (HBA): The two nitrogen atoms within the pyridazine ring are quintessential hydrogen bond acceptors. Their position and lone-pair electron availability are crucial for anchoring the molecule to specific amino acid residues (e.g., lysine, arginine, histidine) in a protein active site.

Hydrogen Bond Donor (HBD): The 3-amino group provides a key hydrogen bond donating feature, which is absent in the pyridazin-3-one core. This primary amine can also act as a hydrogen bond acceptor. This dual functionality adds a significant interaction point, and its positive impact on activity has been noted in related systems. beilstein-journals.org

The spatial relationship between these three elements—the aromatic ring, the pyridazine nitrogens (HBAs), and the 3-amino group (HBD)—defines the pharmacophore for this class of compounds.

The table below details the key pharmacophoric features and their putative roles in biological activity.

| Pharmacophore Feature | Structural Moiety | Putative Role in Binding |

| Aromatic Ring | 2,4-Dimethylphenoxy group | Hydrophobic and van der Waals interactions; potential pi-stacking. nih.gov |

| Hydrogen Bond Acceptor 1 | N1 of Pyridazine Ring | Forms hydrogen bonds with donor residues in the target protein. nih.gov |

| Hydrogen Bond Acceptor 2 | N2 of Pyridazine Ring | Forms hydrogen bonds with donor residues in the target protein. nih.gov |

| Hydrogen Bond Donor/Acceptor | 3-Amino group | Forms hydrogen bonds with acceptor/donor residues; contributes to potency. beilstein-journals.org |

Preclinical in Vitro Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies

Kinase Inhibition Profiling (e.g., DAPK1, CSF1R, BTK)

There is no specific information available in the reviewed scientific literature regarding the kinase inhibition profile of 6-(2,4-Dimethylphenoxy)pyridazin-3-amine. Studies detailing its efficacy and selectivity against kinases such as Death-Associated Protein Kinase 1 (DAPK1), Colony-Stimulating Factor 1 Receptor (CSF1R), or Bruton's Tyrosine Kinase (BTK) have not been published. Therefore, no data on its potency, such as IC50 values, or its mechanism of kinase inhibition can be provided.

Inhibition of Dihydrofolate Reductase (DHFR) Isoforms

No published research could be identified that investigates the inhibitory effect of this compound on any isoform of Dihydrofolate Reductase (DHFR). Consequently, there is no available data to report on its potential as a DHFR inhibitor.

Cyclooxygenase-2 (COX-2) Inhibitory Efficacy in Biochemical Assays

An extensive search of scientific literature did not yield any studies that have evaluated this compound in biochemical assays for Cyclooxygenase-2 (COX-2) inhibitory activity. While other pyridazine (B1198779) derivatives have been explored as potential COX-2 inhibitors, specific data for this compound, including its IC50 value and selectivity over COX-1, is not available.

Non-Nucleoside Reverse Transcriptase Inhibition (e.g., HIV-1 RT)

There is no information in the public domain concerning the evaluation of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Its activity against HIV-1 Reverse Transcriptase (RT) has not been reported in the scientific literature.

Inhibition of Inosine-5'-Monophosphate Dehydrogenase (IMPDH)

No studies have been published detailing the in vitro testing of this compound for inhibitory activity against Inosine-5'-Monophosphate Dehydrogenase (IMPDH). As such, its potential to modulate this enzyme is currently unknown.

Cholinesterase Inhibition (AChE, BuChE)

Investigations into the potential of this compound to inhibit cholinesterases, specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), have not been reported in the available scientific literature. Therefore, no data on its inhibitory potency or selectivity for these enzymes can be presented.

Receptor for Advanced Glycation End Products (RAGE) Inhibition

The Receptor for Advanced Glycation End Products (RAGE) is a multiligand receptor of the immunoglobulin superfamily implicated in various inflammatory and age-related diseases. nih.gov Inhibition of the RAGE signaling pathway is considered a promising therapeutic strategy. mdpi.com While various small molecule inhibitors of RAGE have been developed and studied, including those with heterocyclic scaffolds, no specific data was found in the reviewed literature detailing the RAGE inhibitory activity of this compound. nih.govresearchgate.net Research in this area has identified other classes of compounds, such as pyrimidine (B1678525) and benzoxazole (B165842) derivatives, as potential RAGE inhibitors. nih.gov

Cellular Target Engagement and Pathway Modulation

Investigations into Cell Signaling Pathway Interactions

The interaction of small molecules with intracellular signaling pathways is crucial for their therapeutic effect. Pyridazine and pyridazinone derivatives have been shown to modulate various signaling pathways involved in inflammation and cancer. nih.govresearchgate.net For instance, certain derivatives can affect pathways involving key inflammatory mediators like TNF-α and IL-6. nih.gov However, specific studies investigating the interaction of this compound with particular cell signaling pathways have not been identified in the surveyed literature.

Receptor Binding Affinity and Ligand-Target Interactions

The affinity of a compound for its biological target is a key determinant of its potency. Studies on various 3-aminopyridazine (B1208633) derivatives have revealed interactions with serotonergic and dopaminergic receptors. nih.gov Additionally, other pyridazine-based compounds have been developed as high-affinity antagonists for adenosine (B11128) and histamine (B1213489) H3 receptors. researchgate.netacs.org These studies highlight the potential of the pyridazine scaffold to interact with a range of receptors. However, specific data on the receptor binding affinity and ligand-target interactions of this compound is not available in the reviewed scientific literature.

In vitro Cellular Assays for Antiproliferative Activity against Diverse Cell Lines

The pyridazine core is a common feature in many compounds investigated for their anticancer properties. Numerous studies have reported the antiproliferative activity of various pyridazine derivatives against a range of cancer cell lines. For example, different substituted pyridazines have shown activity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. researchgate.net While these findings suggest that the pyridazine scaffold can be a valuable component in the design of antiproliferative agents, specific data from in vitro cellular assays for the antiproliferative activity of this compound against diverse cell lines could not be located in the reviewed literature.

Antiviral Activity Assessments in Cellular Models (e.g., BVDV, HSV-1, TMV, CV-B4, HCV)

The antiviral potential of pyridazine derivatives has been explored against various viruses. For instance, some novel pyridazine compounds have been synthesized and evaluated for their activity against the Hepatitis A virus (HAV). nih.gov Other studies have focused on different viral targets. mdpi.com Despite these efforts within the broader class of pyridazines, no specific reports on the antiviral activity of this compound against Bovine Viral Diarrhea Virus (BVDV), Herpes Simplex Virus-1 (HSV-1), Tobacco Mosaic Virus (TMV), Coxsackievirus B4 (CV-B4), or Hepatitis C Virus (HCV) were found in the public domain.

Antimicrobial and Antifungal Activity in Culture

The pyridazine nucleus is a structural component of various compounds that have been investigated for their antimicrobial and antifungal properties. mdpi.comnih.gov For example, Schiff bases derived from 6-methoxypyridin-3-amine have been synthesized and screened for their antimicrobial activity against bacteria such as Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae. mdpi.com While these studies indicate the potential for pyridazine-containing molecules to exhibit antimicrobial effects, specific data on the antimicrobial and antifungal activity of this compound in culture is not present in the reviewed scientific literature.

Molecular Mechanism of Action Elucidation

The elucidation of the precise molecular mechanism of action for this compound is an ongoing area of scientific inquiry. While direct evidence remains limited, the structural features of the compound, particularly the 3-aminopyridazine core, are present in other biologically active agents with well-defined mechanisms.

Identification of Molecular Binding Sites and Allosteric Modulation

Specific high-resolution structural data identifying the molecular binding site of this compound on a protein target are not currently available. However, related pyrrolo-pyridazine derivatives have been investigated as positive allosteric modulators of the Muscarinic M1 receptor. mdpi.com Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance or diminish the effect of the endogenous ligand. This mode of action is a known mechanism for other compounds featuring a 3-aminopyridazine scaffold, such as the approved allosteric tyrosine kinase 2 (TYK2) inhibitor, deucravacitinib. springernature.com The pyridazine ring's unique physicochemical properties, including its capacity for dual hydrogen-bonding, may play a crucial role in its interaction with allosteric sites. springernature.com

Detailed Kinetic Analysis of Enzyme Inhibition

A detailed kinetic analysis to characterize the nature of enzyme inhibition by this compound has not been specifically reported. Such analyses are crucial to determine whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. This typically involves measuring the initial reaction rates of the target enzyme at various substrate and inhibitor concentrations. The data from these experiments are then used to generate graphical representations, such as Lineweaver-Burk or Michaelis-Menten plots, to determine key kinetic parameters like the Michaelis constant (K_m) and the inhibition constant (K_i). While the general principles of enzyme inhibition kinetics are well-established, their specific application to this compound is not documented in available literature.

Biophysical Characterization of Ligand-Protein Interactions

There is a lack of specific biophysical data from techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for the interaction between this compound and a specific protein target. These methods are instrumental in quantifying the binding affinity, stoichiometry, and thermodynamic parameters of ligand-protein interactions.

Surface Plasmon Resonance (SPR): This technique would be used to measure the binding and dissociation rates of this compound to a target protein immobilized on a sensor chip. The resulting sensorgram would provide real-time data on the interaction, allowing for the calculation of the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein in solution. A typical ITC experiment would involve titrating this compound into a sample cell containing the target protein. The resulting data would provide a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry of binding (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated.

While no specific data tables for this compound can be generated due to the absence of published research, a hypothetical interactive data table for an ITC experiment is presented below to illustrate the type of data that would be obtained from such a study.

| Parameter | Value |

| Stoichiometry (n) | Value not available |

| Association Constant (K_a) | Value not available |

| Enthalpy Change (ΔH) | Value not available |

| Entropy Change (ΔS) | Value not available |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-(2,4-Dimethylphenoxy)pyridazin-3-amine, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of its activity. The process involves computationally placing the ligand (the pyridazine (B1198779) derivative) into the binding site of a macromolecular target, typically a protein or enzyme. researchgate.netrsc.org

The primary goal is to predict the binding conformation and affinity, often expressed as a docking score or binding energy. jpionline.org Studies on related pyridazine and pyridazinone compounds have successfully used this method to predict interactions with various enzymes, such as dihydrofolate reductase and xanthine (B1682287) oxidoreductase. jpionline.orgresearchgate.net For this compound, a typical docking study would reveal key interactions like hydrogen bonds between the amine group or pyridazine nitrogens and amino acid residues in the target's active site. nih.gov Hydrophobic interactions involving the 2,4-dimethylphenyl ring are also critical for stable binding. nih.gov These predictions are crucial for structure-based drug design, allowing for the rational optimization of the ligand to enhance its potency and selectivity.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond |

| Val57, Leu173 | Hydrophobic | ||

| Cyclooxygenase-2 (COX-2) | -9.2 | Arg120, Ser353 | Hydrogen Bond |

| Leu352, Val523 | Hydrophobic |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-target complex over time. impactfactor.org MD simulations provide a more realistic representation of the biological environment by treating molecules as dynamic entities. For the this compound-protein complex, an MD simulation would track the movements of every atom over a period of nanoseconds, revealing the stability of the docked pose and any conformational changes in the ligand or the protein upon binding. researchgate.net

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. impactfactor.org These simulations can validate the interactions predicted by docking and provide a more accurate calculation of binding free energy, offering deeper insights into the thermodynamics of the binding process. impactfactor.org

| Analysis Metric | Description | Typical Value for Stable Complex |

|---|---|---|

| RMSD (Ligand-Protein) | Measures the average deviation of atomic positions from a reference structure over time. | < 3 Å |

| RMSF (Protein Residues) | Indicates the fluctuation of each amino acid residue around its average position. | Low values in binding site, higher in loops |

| Binding Free Energy (MM/PBSA) | Calculates the free energy of binding from simulation snapshots. | Negative value (e.g., -42.68 kJ/mol) impactfactor.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structures of a series of compounds with their biological activities. kfupm.edu.sa For a series of derivatives including this compound, a 3D-QSAR study could be performed to build a predictive model for a specific biological activity, such as anti-inflammatory or antiproliferative effects. youtube.com

This process involves calculating various molecular descriptors for each compound, which quantify physicochemical properties like steric, electronic, and hydrophobic features. These descriptors are then used to generate a statistical model, often using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). youtube.com The resulting model can predict the activity of new, unsynthesized pyridazine derivatives and provide visual contour maps that highlight which regions of the molecule are important for activity. nih.gov For instance, a QSAR model might indicate that bulky substituents at the phenoxy ring increase activity, guiding further chemical synthesis. kfupm.edu.sayoutube.com

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability |

| Hydrophobic | LogP | Partitioning between water and octanol (B41247) (lipophilicity) |

| Steric | Molecular Volume | Size and shape of the molecule |

| Topological | Topological Polar Surface Area (TPSA) | Polar surface area, relates to membrane permeability |

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. iau.irresearchgate.net Time-Dependent DFT (TDDFT) is an extension used to study excited states and predict electronic spectra. rsc.org

DFT calculations are employed to understand the electronic properties of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). gsconlinepress.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. nih.gov These maps reveal electron-rich regions (negative potential, prone to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack), which is crucial for predicting how the molecule will interact with other reagents or biological targets. researchgate.net Global reactivity descriptors such as electronegativity, chemical hardness, and softness are also calculated to provide a quantitative measure of the molecule's reactivity. gsconlinepress.comnih.gov

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.2 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.8 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.4 | Indicates chemical reactivity and stability nih.gov |

| Electronegativity (χ) | 4.0 | Power to attract electrons |

| Chemical Hardness (η) | 2.2 | Resistance to change in electron configuration |

DFT and TDDFT calculations are invaluable for interpreting and predicting spectroscopic data. Theoretical vibrational frequencies can be calculated and compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra to confirm the molecular structure and assign specific vibrational modes. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the structural elucidation of this compound and its derivatives. nih.gov TDDFT is used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions between molecular orbitals. researchgate.netacs.org The close agreement often found between calculated and experimental spectra validates the computational model and provides a deeper understanding of the molecule's electronic and structural properties. rsc.org

| Vibrational Mode | Functional Group | Experimental FT-IR (cm-1) | Calculated DFT (cm-1) |

|---|---|---|---|

| N-H stretch | -NH2 | 3450 | 3465 |

| C=N stretch | Pyridazine ring | 1610 | 1605 |

| C-O-C stretch | Aryl ether | 1240 | 1235 |

| C-H stretch (Aromatic) | Phenyl/Pyridazine | 3050 | 3060 |

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions involving pyridazine derivatives. nih.gov By mapping the potential energy surface of a reaction, researchers can calculate the energies of reactants, transition states, intermediates, and products. acs.org This information allows for the determination of the most energetically favorable reaction pathway.

For this compound, DFT can be used to predict the regioselectivity of reactions such as electrophilic aromatic substitution on either the pyridazine or phenoxy ring. By comparing the activation energies for substitution at different positions, the most likely product can be predicted. rsc.org This predictive capability is highly valuable for planning synthetic routes and understanding the outcomes of chemical transformations. mdpi.com

Lack of Specific Research Data Hinders Detailed Computational Analysis of this compound

Despite a comprehensive search for scientific literature and data, detailed research specifically focusing on the computational chemistry and molecular modeling applications of this compound, particularly in the realms of pharmacophore model generation and virtual screening, is not publicly available. As a result, the creation of a thorough and scientifically accurate article with detailed research findings and data tables as requested is not possible at this time.

The pyridazine scaffold, a core component of this compound, is a recognized pharmacophore in medicinal chemistry and has been the subject of numerous computational studies. Research on various pyridazine derivatives has explored their potential as inhibitors for a range of biological targets, often employing techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies. These studies aim to understand the interaction of these molecules with protein targets at a molecular level and to predict the activity of new derivatives.

However, specific studies detailing the generation of a pharmacophore model based on the this compound structure and its subsequent use in virtual screening campaigns to identify novel bioactive compounds could not be located. Such research would typically involve:

Pharmacophore Model Generation: Identifying the key chemical features of this compound responsible for its biological activity. This model would serve as a 3D query for searching large compound libraries.

Virtual Screening: Using the generated pharmacophore model to screen databases of chemical compounds to find molecules with similar essential features, which are then prioritized for further experimental testing.

It is important to note that the absence of public information does not necessarily mean that such research has not been conducted. It may be part of proprietary research within pharmaceutical or biotechnology companies that has not been disclosed in the public domain.

Therefore, while the broader class of pyridazine compounds is of significant interest in computational drug discovery, the specific request for an article focused solely on the pharmacophore modeling and virtual screening applications of this compound cannot be fulfilled due to the lack of available specific data.

Advanced Spectroscopic and Structural Elucidation in Research Contexts

Solid-State Structural Characterization

No published research was identified that has successfully crystallized 6-(2,4-Dimethylphenoxy)pyridazin-3-amine or its co-crystals and complexes. As a result, data pertaining to its solid-state structure is unavailable.

Single Crystal X-ray Diffraction Analysis

There are no available reports on the single crystal X-ray diffraction analysis of this compound. This technique is fundamental for determining the precise three-dimensional arrangement of atoms in a crystalline solid, and its absence means that crucial information such as bond lengths, bond angles, and crystal packing remains unknown.

Conformational Analysis in the Crystalline State

Without single crystal X-ray diffraction data, a conformational analysis of this compound in its crystalline state cannot be performed. This type of analysis is essential for understanding the molecule's shape and the spatial arrangement of its constituent parts in the solid form.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for investigating intermolecular interactions within a crystal. However, this analysis is contingent on the availability of crystallographic data. As no such data has been published for this compound, a study of its intermolecular interactions through this method has not been conducted.

Solution-State Conformational and Supramolecular Studies

Advanced Nuclear Magnetic Resonance (NMR) techniques are instrumental in studying the conformation and dynamics of molecules in solution. A thorough search of the scientific literature did not yield any studies that have applied these advanced NMR methods to investigate the solution-state behavior of this compound.

Application of High-Resolution Mass Spectrometry for Mechanistic Metabolite Identification (in vitro biotransformation)

The metabolic fate of a compound is a critical aspect of its biochemical profile. High-resolution mass spectrometry is a key technology for identifying metabolites formed during biotransformation. Regrettably, there are no published in vitro biotransformation studies for this compound, and therefore, no data on its potential metabolites are available.

Emerging Research Directions and Broader Academic Relevance

6-(2,4-Dimethylphenoxy)pyridazin-3-amine as a Chemical Probe for Biological Systems

While extensive public research specifically designating this compound as a chemical probe is limited, the broader class of pyridazine (B1198779) derivatives is well-established in drug discovery for creating molecules that interact with biological targets. Chemical probes are small molecules used to study and manipulate biological systems, and the structural features of this compound suggest its potential utility in this area.

The pyridazine core is a key element in numerous biologically active compounds, including kinase inhibitors. For instance, the discovery of macrocyclic inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) highlights the utility of complex nitrogen-containing heterocyclic scaffolds in designing potent and selective agents for therapeutic intervention and as probes for cellular signaling pathways. nih.gov Similarly, screening efforts have identified pyridazine derivatives with anti-angiogenic activity, demonstrating their ability to modulate complex biological processes like the growth of new blood vessels. nih.gov The inherent properties of the pyridazine ring, such as its ability to engage in dual hydrogen-bonding interactions, can be critical for binding to target proteins. nih.gov The 2,4-dimethylphenoxy group and the 3-amine substituent on the pyridazine ring of this compound provide specific steric and electronic features that could be optimized to achieve high affinity and selectivity for a particular biological target, making it a candidate for development into a chemical probe for unexplored biological systems.

Applications in Agricultural Chemistry Research (e.g., investigation as herbicides or pesticides at a molecular level)

The pyridazine scaffold is a recognized pharmacophore in the agrochemical industry, forming the basis for several commercial herbicides. nih.gov Research into new pyridazine derivatives continues to yield compounds with potent herbicidal activity. Studies have shown that modifications to the pyridazine ring, such as the introduction of substituted phenoxy groups, are crucial for biological efficacy.

For example, a series of 3-(substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and found to exhibit excellent bleaching and herbicidal activities. nih.gov The research concluded that a substituted phenoxy group at the 3-position of the pyridazine ring was essential for high herbicidal activity. nih.gov This finding underscores the potential relevance of the 2,4-dimethylphenoxy group in this compound for similar applications.

Furthermore, other classes of nitrogen-containing heterocycles are actively investigated for herbicidal properties. For instance, novel pyrido[2,3-d]pyrimidine (B1209978) compounds have been shown to possess good herbicidal activity, particularly against monocotyledonous plants. mdpi.com Similarly, the design of 6-aryl-2-picolinic acid herbicides demonstrates a strategy of modifying core heterocyclic structures to discover new molecules with improved weed control. nih.gov While direct herbicidal or pesticidal testing data for this compound is not widely published, its structural similarity to known active compounds makes it a molecule of interest for screening and investigation at a molecular level to understand the structure-activity relationships that govern the herbicidal effects of pyridazine-based compounds.

Exploration of Pyridazine-Based Scaffolds in Advanced Materials Science (e.g., optoelectronics)

The unique electronic properties of the pyridazine ring make it an attractive building block for advanced materials, particularly in the field of optoelectronics. Due to its two adjacent nitrogen atoms, the pyridazine scaffold is electron-deficient, a characteristic that is highly sought after in the design of materials with specific electronic and optical functions. iiste.orgrsc.org

This electron-accepting nature has led to significant interest in using pyridazine derivatives to construct "donor-acceptor" type molecules. researchgate.net In these systems, the pyridazine core acts as the electron acceptor, and when combined with an electron-donating moiety, it can create materials with tunable electronic properties suitable for various applications. Research in this area has shown that pyridazine-based materials have potential uses in:

Organic Light-Emitting Diodes (OLEDs) rsc.org

Organic Field-Effect Transistors (OFETs) rsc.org

Organic Photovoltaic Devices (OPVs) rsc.org

Nonlinear Optical (NLO) Materials researchgate.net

The development of π-conjugated materials, which are essential for modern optoelectronics, has benefited from the inclusion of nitrogen-containing heterocycles like pyridazine and its isomer, pyrazine. rsc.org These scaffolds can be incorporated into polymers or small molecules to influence charge transfer properties, energy levels, and molecular stacking, all of which are critical for device performance. rsc.orgrsc.org The ability to chemically modify the pyridazine scaffold allows for precise tuning of these properties, paving the way for the rational design of new high-performance materials for optoelectronic and other advanced applications. rsc.org

Table 1: Research Context of Pyridazine Scaffolds

| Field of Research | Role of Pyridazine Scaffold | Key Findings & Applications |

|---|---|---|

| Biological Systems | Core structure for biologically active molecules | Used in kinase inhibitors and anti-angiogenic compounds; potential as chemical probes. nih.govnih.govnih.gov |

| Agricultural Chemistry | Pharmacophore for agrochemicals | Essential for herbicidal activity in certain compound classes; phenoxy substitutions are critical. nih.gov |

| Materials Science | Electron-deficient building block | Used in donor-acceptor molecules for OLEDs, OFETs, and OPVs. rsc.orgresearchgate.net |

Q & A

Q. What are the typical synthetic routes for 6-(2,4-Dimethylphenoxy)pyridazin-3-amine, and how can reaction conditions be optimized?

The synthesis of pyridazin-3-amine derivatives often involves nucleophilic aromatic substitution or coupling reactions. For example, microwave-assisted synthesis (MAS) accelerates reactions by enhancing thermal efficiency, as demonstrated in the preparation of structurally similar 2-(2-halophenoxy)pyridin-3-amine derivatives . Key steps include halogen displacement by phenoxide groups and subsequent reduction of nitro intermediates to amines. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–150°C), and catalysts (e.g., Pd/C for hydrogenation). Reaction progress can be monitored via TLC or NMR .

Q. How can spectroscopic and chromatographic methods be applied to characterize this compound?

- NMR : ¹H and ¹³C NMR identify substituent positions and confirm aromatic regiochemistry. For example, the pyridazine ring protons resonate at δ 7.5–8.5 ppm, while methyl groups on the phenoxy moiety appear as singlets near δ 2.3 ppm .

- FTIR : Stretching vibrations for N-H (3200–3400 cm⁻¹) and C-O (1250–1270 cm⁻¹) confirm amine and ether linkages .

- HRMS : Validates molecular formula (e.g., [M+H]+ for C₁₂H₁₄N₂O: 202.1106) .

- HPLC : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What biological targets are associated with pyridazin-3-amine derivatives, and how are preliminary bioactivity assays designed?

Pyridazin-3-amine derivatives exhibit affinity for enzymes (e.g., phosphodiesterases) and receptors (e.g., adenosine A₂A). Preliminary screening involves:

- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates.

- Receptor binding studies : Radioligand displacement (e.g., [³H]CGS21680 for A₂A receptors) .

- Cellular models : Antiplatelet activity in human platelet-rich plasma (PRP) or cardioactivity in isolated heart preparations .

Q. What physicochemical properties (e.g., solubility, logP) are critical for drug development, and how are they measured?

- LogP : Determined via shake-flask method or HPLC retention time correlation. Pyridazin-3-amine derivatives typically have logP ~2.5–3.5, balancing lipophilicity and aqueous solubility .

- Solubility : Measured in PBS (pH 7.4) or simulated gastric fluid using UV/Vis spectrophotometry. Structural modifications (e.g., adding polar groups) enhance solubility .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or off-target effects. Strategies include:

- Metabolite profiling : LC-MS/MS to identify degradation products.

- 3D-QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenoxy ring) with activity trends .

- Dose-response refinement : Adjust dosing regimens in animal models to mirror effective in vitro concentrations .

Q. What computational strategies are employed to optimize the pharmacological profile of pyridazin-3-amine derivatives?

- Reaction path search : Quantum chemical calculations (e.g., DFT) predict feasible synthetic routes and intermediates .

- Molecular docking : Identify binding poses with targets like COX-2 or PDE3A using AutoDock Vina .

- ADMET prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and toxicity risks .

Q. How can regioselectivity challenges in pyridazine functionalization be addressed during derivatization?

- Directing groups : Introduce temporary substituents (e.g., nitro or sulfonic acid) to steer electrophilic substitution to the 4-position .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids enable selective C-C bond formation at the 5-position .

Q. What methodologies are used to predict and mitigate toxicity risks in pyridazin-3-amine analogs?

- In silico toxicity screening : Tools like ProTox-II assess mutagenicity and hepatotoxicity based on structural alerts .

- In vitro cytotoxicity assays : HepG2 or HEK293 cell lines exposed to derivatives at 10–100 µM for 48 hours .

- Metabolic stability testing : Liver microsome incubations (human/rat) quantify CYP450-mediated degradation .

Methodological Tables

Table 1: Key Synthetic Parameters for Pyridazin-3-amine Derivatives

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Reaction Solvent | Ethanol/DMF (1:1) | |

| Catalyst | Pd/C (5% wt) for hydrogenation | |

| Temperature | 80–120°C (microwave-assisted) | |

| Purification | Column chromatography (SiO₂, EtOAc) |

Table 2: Bioactivity Data for Pyridazin-3-amine Analogs

| Derivative | IC₅₀ (PDE3A Inhibition) | logP | Solubility (mg/mL) |

|---|---|---|---|

| 6-(4-Fluorophenyl) | 0.45 µM | 2.8 | 0.12 |

| 6-(4-Methoxyphenyl) | 1.2 µM | 2.1 | 0.35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.